![molecular formula C18H14ClN3O2S2 B1505446 2-chloro-4-(4-methylthiophen-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1142945-86-5](/img/structure/B1505446.png)
2-chloro-4-(4-methylthiophen-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
Description
The compound “2-chloro-4-(4-methylthiophen-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine” is a complex organic molecule that contains several functional groups and rings. It has a pyrrolopyrimidine core, which is a fused ring system containing a pyrrole ring (a five-membered ring with one nitrogen atom) and a pyrimidine ring (a six-membered ring with two nitrogen atoms). This core is substituted with a chloro group, a tosyl group, and a 4-methylthiophen-2-yl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring to the molecule. Unfortunately, without specific literature or patents describing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen, sulfur, and chlorine atoms would likely result in a polar molecule with several potential sites for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the chloro group might make it susceptible to nucleophilic substitution reactions. The pyrrolopyrimidine core could potentially undergo various ring-opening or ring-closing reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of various functional groups would all influence properties like solubility, melting point, and stability .Future Directions
The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. Potential applications could include medicinal chemistry, where it might serve as a lead compound for the development of new drugs .
properties
IUPAC Name |
2-chloro-7-(4-methylphenyl)sulfonyl-4-(4-methylthiophen-2-yl)pyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2S2/c1-11-3-5-13(6-4-11)26(23,24)22-8-7-14-16(15-9-12(2)10-25-15)20-18(19)21-17(14)22/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRGCLFLRLGZHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(N=C(N=C32)Cl)C4=CC(=CS4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705134 | |
Record name | 2-Chloro-7-(4-methylbenzene-1-sulfonyl)-4-(4-methylthiophen-2-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50705134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-(4-methylthiophen-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
1142945-86-5 | |
Record name | 2-Chloro-7-(4-methylbenzene-1-sulfonyl)-4-(4-methylthiophen-2-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50705134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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